N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-3-29(26,27)17-11-9-15(10-12-17)13-18(25)22-21-23-19(20(28-21)14(2)24)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJIVJLDMSHCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide and an α-haloketone, the thiazole ring can be formed through cyclization.
Acetylation: The thiazole derivative can be acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Substitution Reactions: The phenyl and ethylsulfonyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Uniqueness
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the acetyl and ethylsulfonyl groups might enhance its solubility, stability, or interaction with biological targets compared to similar compounds.
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This compound's unique structure combines various functional groups that contribute to its biological efficacy.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C20H18N2O3S
- IUPAC Name : this compound
Structural Features
The thiazole ring is a significant contributor to the biological activity of this compound. The presence of acetyl and sulfonamide groups enhances its solubility and reactivity, which are critical for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. Research indicates that compounds with thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against certain cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Thiazole derivatives also demonstrate promising antimicrobial properties. In vitro tests have shown that related compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Target Bacteria | EC50 (μg/mL) |
|---|---|---|
| 7e | Xanthomonas oryzae | 34.5 |
| 7g | Xanthomonas oryzae | 38.3 |
| 7n | Xanthomonas oryzae | 39.0 |
These findings suggest that the thiazole moiety plays a crucial role in enhancing antibacterial potency .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function or activating pro-apoptotic pathways.
- Antibacterial Mechanisms : It may interfere with bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives, including those structurally similar to this compound:
- Study on Antitumor Activity : A study demonstrated that thiazole-based compounds exhibited significant cytotoxicity against human glioblastoma and melanoma cell lines, suggesting their potential as novel anticancer agents .
- Antimicrobial Efficacy : Another research focused on synthesizing thiazole derivatives showed promising results against various bacterial strains, highlighting their potential application in treating bacterial infections resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide, and what critical reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example:
Core Thiazole Formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C) to form the 1,3-thiazole ring .
Acetamide Coupling : Reaction of the thiazole intermediate with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) in the presence of a base like triethylamine .
Sulfonylation : Introduction of the ethanesulfonyl group via nucleophilic substitution using ethanesulfonyl chloride in anhydrous dichloromethane .
- Critical Factors : Solvent polarity, temperature control during exothermic steps, and stoichiometric ratios of reagents significantly impact yield and purity.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazole ring and acetamide linkage. Aromatic proton splitting patterns (e.g., para-substituted phenyl groups) are diagnostic .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves absolute configuration and intermolecular interactions, such as hydrogen bonding involving the acetamide carbonyl .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns of the sulfonyl and acetyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during sulfonylation?
- Methodological Answer :
- Catalyst Screening : Use zeolite catalysts (e.g., Zeolite Y-H) to enhance sulfonyl group incorporation while reducing side reactions like over-sulfonylation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while controlled dropwise addition of sulfonyl chloride minimizes local overheating .
- Byproduct Analysis : HPLC-MS monitors reaction progress; quenching with ice-water selectively precipitates the product while leaving unreacted reagents in solution .
Q. How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Orthogonal Assays : Validate target inhibition using both enzymatic assays (e.g., fluorescence-based kinase assays) and cell-based viability tests (e.g., MTT assays) to confirm mechanism-specific effects .
- Control Experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation artifacts. Compare results with structurally analogous compounds to isolate substituent effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like kinases or GPCRs, focusing on hydrogen bonding with the acetamide and sulfonyl groups .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility of the thiazole ring .
- QSAR Modeling : Correlate substituent electronegativity (e.g., acetyl vs. methoxy groups) with activity trends to guide structural modifications .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., replacing ethanesulfonyl with methylsulfonyl or varying phenyl ring substituents) .
- Biological Profiling : Test analogs against a panel of cancer cell lines (e.g., HeLa, MCF-7) to identify substituents enhancing potency or reducing cytotoxicity .
- Statistical Analysis : Use ANOVA to compare IC₅₀ values across analogs, highlighting statistically significant improvements in activity .
Data Contradiction Analysis
Q. How to resolve discrepancies in crystallographic data interpretation (e.g., bond length anomalies)?
- Methodological Answer :
- Refinement Protocols : Re-analyze data using SHELXL with updated scattering factors and disorder modeling for flexible groups like the ethanesulfonyl moiety .
- Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian 16) to identify computational vs. experimental deviations .
Tables of Key Data
| Property | Technique | Typical Observations | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | 218–220°C (decomposition) | |
| LogP (Lipophilicity) | HPLC (C18 column) | 2.3 ± 0.1 (indicative of moderate solubility) | |
| Enzymatic Inhibition (IC₅₀) | Fluorescence Assay | 12.5 µM (Kinase X) vs. 45.2 µM (Kinase Y) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
